Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate

CAS No.: 6300-61-4

Cat. No.: VC19727124

Molecular Formula: C13H13N4NaO3S

Molecular Weight: 328.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6300-61-4 |

|---|---|

| Molecular Formula | C13H13N4NaO3S |

| Molecular Weight | 328.32 g/mol |

| IUPAC Name | sodium;4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate |

| Standard InChI | InChI=1S/C13H14N4O3S.Na/c1-8-6-13(12(15)7-11(8)14)17-16-9-2-4-10(5-3-9)21(18,19)20;/h2-7H,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |

| Standard InChI Key | XBXOIRJUKYNIOE-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

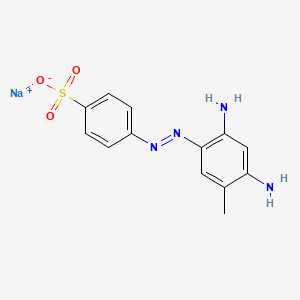

Sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate is systematically named as sodium 4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate under IUPAC conventions. Its structure features a central azo group () bridging a benzenesulfonate moiety and a diamino-methyl-substituted toluene ring. The sulfonate group () confers water solubility, while the amino groups () enhance reactivity in coupling reactions .

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS No. | 6300-61-4 | |

| Molecular Formula | ||

| Molecular Weight | 328.32 g/mol | |

| IUPAC Name | Sodium 4-[(2,4-diamino-5-methylphenyl)diazenyl]benzenesulfonate | |

| InChI Key | IVSTZUOVIPZRCU-UHFFFAOYSA-M |

Structural Analysis and Spectral Features

The compound’s structure is confirmed via spectroscopic methods, including UV-Vis and NMR. The azo group absorbs strongly in the visible range (λ<sub>max</sub> ~450 nm), imparting a yellow-to-orange hue. The sulfonate group’s resonance in -NMR appears as a singlet near δ 3.1 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm . Mass spectrometry reveals a parent ion peak at m/z 328.32, consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a diazotization-coupling sequence typical of azo dyes. p-Aminobenzenesulfonic acid is diazotized with nitrous acid () at 0–5°C, followed by coupling with 4,6-diamino-m-cresol in alkaline medium. The reaction proceeds via electrophilic aromatic substitution, with the diazonium ion attacking the cresol’s activated para position. Sodium hydroxide neutralizes the sulfonic acid group, yielding the water-soluble sodium salt.

Critical Reaction Steps:

-

Diazotization:

-

Coupling:

-

Sulfonation Neutralization:

Industrial-Scale Production Challenges

Large-scale manufacturing requires precise pH control (8.5–9.0) to prevent side reactions, such as sulfonate group hydrolysis. Post-synthesis purification involves crystallization from ethanol-water mixtures, achieving ≥85% purity . Impurities include unreacted diazonium salts and positional isomers, which are minimized via temperature modulation.

Physicochemical Properties

Physical Characteristics

The compound exists as a yellow-to-orange crystalline powder with a melting point exceeding 300°C. It exhibits high solubility in water (≥50 g/L at 25°C) and limited solubility in organic solvents like ethanol (<5 g/L). The sulfonate group’s hydrophilicity dominates its solubility profile, while the aromatic backbone contributes to thermal stability .

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Solubility (Water) | 50 g/L at 25°C | Gravimetric analysis |

| Melting Point | >300°C (decomposes) | Differential Scanning Calorimetry |

| λ<sub>max</sub> | 450 nm | UV-Vis Spectroscopy |

| pKa | 2.1 (sulfonate), 4.8 (amino) | Potentiometric titration |

Chemical Reactivity

The azo group undergoes reductive cleavage with sodium dithionite (), producing aromatic amines. The amino groups participate in electrophilic substitution, enabling further functionalization, such as acetylation or sulfonation . Under acidic conditions, the sulfonate group protonates, reducing solubility and facilitating precipitation.

Applications in Industrial and Biological Contexts

Textile Dyeing and Printing

As an anionic dye, it binds to natural fibers (e.g., cotton, wool) via ionic interactions with protonated amino groups in proteins or cellulose. Its colorfastness is moderate (Grade 3–4 on the ISO 105-C06 scale), with fading observed under prolonged UV exposure .

Biological Interactions and Toxicity

In vitro studies demonstrate dose-dependent cytotoxicity in human hepatoma (HepG2) cells at concentrations >100 μM, attributed to reactive oxygen species (ROS) generation . The compound intercalates into DNA, inducing frameshift mutations in Salmonella typhimurium TA98 strains (Ames test) . Chronic exposure in rodents (4 g/kg oral LD<sub>50</sub>) causes motor activity depression and alopecia, likely due to aryl amine metabolites .

Table 3: Toxicological Data

| Parameter | Value | Species |

|---|---|---|

| Oral LD<sub>50</sub> | 4,000 mg/kg | Rat |

| Intraperitoneal LDLo | 750 mg/kg | Rat |

| Mutagenicity (Ames) | Positive (TA98, ±S9) | S. typhimurium |

Comparative Analysis with Related Azo Dyes

Sodium p-((4,6-Diamino-5-(Phenylazo)-m-Tolyl)Azo)Benzenesulfonate

A structurally analogous compound (CAS 83968-65-4) incorporates an additional phenylazo group, increasing molecular weight to 432.4 g/mol . This modification enhances lightfastness but reduces water solubility (~30 g/L) . The extended conjugation shifts λ<sub>max</sub> to 480 nm, yielding a redder hue .

Brown FK (C.I. Food Brown 1)

A mixture containing sodium p-((4,6-diamino-m-tolyl)azo)benzenesulfonate (EEC No. 124) was historically used as a food colorant . Banned in the EU since 1995 due to mutagenicity concerns, it exemplifies regulatory shifts against azo dyes in consumables .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume